methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Common synthetic routes include:
Starting with commercially available benzofuro[3,2-d]pyrimidine derivatives.
Functionalizing the 2-position with acetyl groups through acetylation reactions under acidic or basic conditions.
Amidation reactions to introduce the benzoate moiety using reagents like acetic anhydride or benzoyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, such as:
Oxidation: It can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reductive conditions can lead to the conversion of ketone groups into alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
Depending on the reaction, the major products can include:
Modified benzofuro[3,2-d]pyrimidine derivatives with additional functional groups.
Derivatives with altered electronic properties and biological activities.
Scientific Research Applications
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: As a building block in organic synthesis for the creation of more complex molecules.
Biology: Studying its interaction with biological macromolecules like proteins and DNA.
Medicine: Exploring its potential as a lead compound in drug discovery for treating diseases such as cancer or infections.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, affecting their function.
Pathways Involved: It can modulate cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Uniqueness
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate stands out due to its unique benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical properties and biological activities.
Similar Compounds
Benzofuran derivatives: Similar core structure but differing in the pyrimidine ring substitution.
Pyrimidine derivatives: Lacking the benzofuran ring but maintaining similar amide functionalities.
Properties
CAS No. |
877656-53-6 |
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Molecular Formula |
C26H19N3O6 |
Molecular Weight |
469.453 |
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |
InChI Key |
QKUJDYXMOBRKEV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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